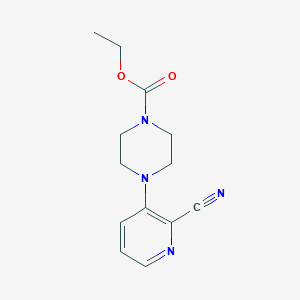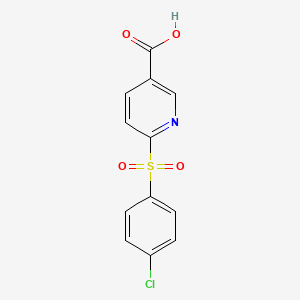![molecular formula C20H24N6O B12243885 3-Cyclopropyl-6-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)methoxy]pyridazine](/img/structure/B12243885.png)
3-Cyclopropyl-6-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)methoxy]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-6-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)methoxy]pyridazine is a complex organic compound featuring a pyridazine core substituted with a cyclopropyl group and a methoxy group linked to a pyrrolidinyl-pyrazolo-pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)methoxy]pyridazine typically involves multi-step organic reactions. One common approach is the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles, which allows versatile structural modifications at various positions . The reaction conditions often include the use of copper catalysts and microwave-assisted synthesis to enhance yield and efficiency .
Industrial Production Methods
Industrial production methods for this compound are still under development, but they generally focus on optimizing the synthetic routes to achieve high yields and purity. Techniques such as continuous flow synthesis and automated reaction setups are being explored to scale up the production while maintaining consistency and reducing costs.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-6-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)methoxy]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives with nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds.
Scientific Research Applications
3-Cyclopropyl-6-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)methoxy]pyridazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-6-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)methoxy]pyridazine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDK2/cyclin A2, this compound can alter cell cycle progression and induce apoptosis in cancer cells . The molecular pathways involved include the disruption of kinase activity, leading to the inhibition of cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure and are known for their anticancer and enzyme inhibitory activities.
Triazole-linked pyrazolo[1,5-a]pyrimidines: These hybrids exhibit enhanced biological activities and are used in drug development.
Uniqueness
3-Cyclopropyl-6-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)methoxy]pyridazine stands out due to its unique combination of structural features, which confer specific biological activities and potential therapeutic applications. Its ability to inhibit CDK2 selectively makes it a promising candidate for targeted cancer therapy.
Properties
Molecular Formula |
C20H24N6O |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
7-[3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H24N6O/c1-13-10-20(26-18(21-13)9-14(2)24-26)25-8-7-15(11-25)12-27-19-6-5-17(22-23-19)16-3-4-16/h5-6,9-10,15-16H,3-4,7-8,11-12H2,1-2H3 |
InChI Key |
QRHVZGZPMBRQOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2N3CCC(C3)COC4=NN=C(C=C4)C5CC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B12243805.png)
![Tert-butyl 4-[6-(2-oxopyrrolidin-1-yl)pyrazin-2-yl]piperazine-1-carboxylate](/img/structure/B12243822.png)
![5-Chloro-6-{4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12243824.png)
![3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine](/img/structure/B12243840.png)
![1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2-fluorophenyl)piperazine](/img/structure/B12243841.png)
![2-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B12243846.png)
![2-methoxy-5-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide](/img/structure/B12243853.png)
![2-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-3-carbonitrile](/img/structure/B12243855.png)

![2-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-N-(propan-2-yl)propanamide](/img/structure/B12243889.png)
![4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidine](/img/structure/B12243893.png)

![Tert-butyl N-[3-(1,3-thiazol-2-yl)propyl]carbamate](/img/structure/B12243915.png)
![5-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B12243921.png)
